5-Tert-butyl-3-(4-methylphenyl)-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
Overview
Description
5-Tert-butyl-3-(4-methylphenyl)-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the pyrazolopyrimidine class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a tert-butyl group, a methylphenyl group, and a piperidinyl group, contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 5-Tert-butyl-3-(4-methylphenyl)-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of aminopyrazoles with 1,3-dicarbonyl compounds, α,β-unsaturated carbonyl compounds, enaminones, and enaminonitriles . This reaction typically requires specific reaction conditions, such as the use of a solvent-free environment and the presence of reducing agents like sodium borohydride .
Chemical Reactions Analysis
5-Tert-butyl-3-(4-methylphenyl)-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Tert-butyl-3-(4-methylphenyl)-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-3-(4-methylphenyl)-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for the synthesis of nucleotides and DNA . By inhibiting DHFR, the compound can disrupt the synthesis of DNA and RNA, leading to the death of cancer cells.
Comparison with Similar Compounds
5-Tert-butyl-3-(4-methylphenyl)-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
- 1-tert-butyl-3-(p-tolyl)pyrazolo[3,4-d]pyrimidin-4-amine
- N2-Methyl-5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diamine
These compounds share structural similarities but differ in their specific functional groups and biological activities
Properties
IUPAC Name |
5-tert-butyl-3-(4-methylphenyl)-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4/c1-16-8-10-17(11-9-16)18-15-23-26-20(25-12-6-5-7-13-25)14-19(22(2,3)4)24-21(18)26/h8-11,14-15H,5-7,12-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTSWGBENAJSTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCCCC4)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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